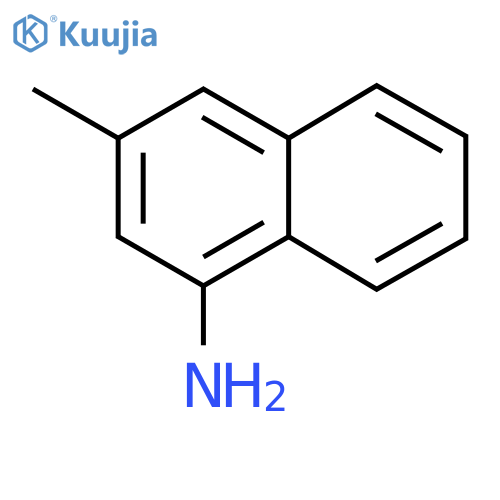Cas no 50870-10-5 (3-Methylnaphthalen-1-amine)

3-Methylnaphthalen-1-amine structure
商品名:3-Methylnaphthalen-1-amine
3-Methylnaphthalen-1-amine 化学的及び物理的性質
名前と識別子
-
- 3-Methylnaphthalen-1-amine
- 1-Naphthalenamine, 3-methyl-
- 3-methyl-1-Naphthalenamine
- 1-Amino-3-methylnaphthalene
- 1-Amino-3-methylnaphthalin
- 3-methyl-[1]naphthylamine
- 3-Methyl-1-naphthylamin
- 4-Amino-2-methyl-naphthalin
- AK127790
- CTK1G5921
- KB-236656
- SureCN4074691
- SB76234
- CS-0215144
- DTXSID80500492
- Z1255367543
- EN300-227304
- 50870-10-5
- FT-0739742
- SCHEMBL4074691
- AKOS016013736
- N13183
- naphthalene, 1-amino-3-methyl-
- DB-083704
-
- MDL: MFCD17012301
- インチ: 1S/C11H11N/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h2-7H,12H2,1H3
- InChIKey: MTEAUBISQMFXCE-UHFFFAOYSA-N
- ほほえんだ: NC1C=C(C)C=C2C=CC=CC2=1
計算された属性
- せいみつぶんしりょう: 157.08923
- どういたいしつりょう: 157.089149355g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 155
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
じっけんとくせい
- PSA: 26.02
3-Methylnaphthalen-1-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Methylnaphthalen-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-227304-0.25g |
3-methylnaphthalen-1-amine |
50870-10-5 | 95% | 0.25g |
$572.0 | 2024-06-20 | |
| Enamine | EN300-227304-0.5g |
3-methylnaphthalen-1-amine |
50870-10-5 | 95% | 0.5g |
$902.0 | 2024-06-20 | |
| Enamine | EN300-227304-2.5g |
3-methylnaphthalen-1-amine |
50870-10-5 | 95% | 2.5g |
$2268.0 | 2024-06-20 | |
| Enamine | EN300-227304-10.0g |
3-methylnaphthalen-1-amine |
50870-10-5 | 95% | 10.0g |
$4974.0 | 2024-06-20 | |
| TRC | B498158-5mg |
3-methylnaphthalen-1-amine |
50870-10-5 | 5mg |
$ 70.00 | 2022-06-07 | ||
| Alichem | A219003730-1g |
1-Amino-3-methylnaphthalene |
50870-10-5 | 98% | 1g |
$1634.45 | 2023-09-01 | |
| Enamine | EN300-227304-5g |
3-methylnaphthalen-1-amine |
50870-10-5 | 95% | 5g |
$3355.0 | 2023-09-15 | |
| 1PlusChem | 1P006W27-250mg |
3-Methylnaphthalen-1-amine |
50870-10-5 | 95% | 250mg |
$671.00 | 2025-02-21 | |
| 1PlusChem | 1P006W27-1g |
3-Methylnaphthalen-1-amine |
50870-10-5 | 95% | 1g |
$1321.00 | 2025-02-21 | |
| 1PlusChem | 1P006W27-50mg |
3-Methylnaphthalen-1-amine |
50870-10-5 | 95% | 50mg |
$333.00 | 2025-02-21 |
3-Methylnaphthalen-1-amine 関連文献
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
50870-10-5 (3-Methylnaphthalen-1-amine) 関連製品
- 6939-34-0(7-Methylnaphthalen-1-amine)
- 4523-45-9(4-Methylnaphthalen-1-amine)
- 116530-22-4(6-Methylnaphthalen-1-amine)
- 130523-30-7(8-Methylnaphthalen-1-amine)
- 102878-61-5(5-Methylnaphthalen-1-amine)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
- 5587-61-1(Triisocyanato(methyl)silane)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量